Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-10-11(8)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHCSUVGOFRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Synthetic Methods
The synthesis of Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. A common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, using solvents like ethanol or methanol for the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to yield different pyrazole derivatives.
- Reduction : The ester group can be reduced to form alcohols or other functional groups.
- Substitution : Can react with halogens or nucleophiles under suitable conditions.
Chemistry
This compound serves as a crucial building block for synthesizing more complex pyrazole derivatives. Its unique structure allows for the development of novel compounds with tailored properties for specific applications in organic synthesis.
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses .
Medicinal Chemistry
The compound is explored as a precursor for pharmaceutical agents targeting various diseases. Its structural characteristics allow it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents .
Agrochemical Development
In the agrochemical sector, this compound is utilized in developing insecticides and herbicides. Its derivatives have shown promising insecticidal activity against pests like Aphis fabae, indicating its potential as an effective agrochemical agent .
Insecticidal Activity Study
A study evaluating the insecticidal activity of various pyrazole derivatives found that compounds derived from this compound exhibited significant mortality rates against Aphis fabae. For instance, a derivative showed an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .
Antimicrobial Research
In another investigation, derivatives of this compound were tested for antimicrobial efficacy. Results indicated that specific modifications to the pyrazole ring enhanced activity against Gram-positive and Gram-negative bacteria, suggesting avenues for developing new antibiotics .
Mechanism of Action
The mechanism by which Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among pyrazole-5-carboxylate derivatives include substituents at N1, C3, and C4 positions. The following table summarizes substituents and their impacts:
Key Observations :
Key Observations :
Similarity Analysis (CAS-Based)
Similarity scores from structural databases highlight key analogues:
- Ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8): 0.65 similarity .
- 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 26308-42-9): 0.81 similarity .
Implications : Methyl and ethyl groups at N1/C3 positions are common in bioactive pyrazoles, but the isopropyl group in the target compound may offer unique pharmacokinetic profiles.
Biological Activity
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features an ethyl ester group linked to the pyrazole ring, making it a versatile compound in both chemical synthesis and biological applications. Its structure allows for interactions with various biological targets, leading to potential therapeutic effects.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. The exact mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In pharmacological evaluations, it was found to reduce inflammation in animal models, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism likely involves modulation of inflammatory mediators such as cytokines and prostaglandins .
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been screened for analgesic properties. Some studies report that it can alleviate pain through central and peripheral pathways, contributing to its potential use in pain management therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The pyrazole ring can bind to various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may act on receptors involved in pain and inflammation, modulating their signaling pathways.
- Metabolite Formation : Hydrolysis of the ester group can release active metabolites that further enhance its biological effects.
Case Studies
A series of studies have evaluated the efficacy of this compound:
- Study on Analgesic and Anti-inflammatory Effects : In a controlled study, the compound was tested against standard analgesic drugs. Results indicated comparable efficacy with lower ulcerogenic effects, suggesting a favorable safety profile for chronic use .
- Antimicrobial Screening : Various derivatives were synthesized and screened against common pathogens. The results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values in the low micromolar range .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole esters are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines under reflux conditions. Reaction optimization involves controlling stoichiometry, temperature (typically 80–100°C), and solvent choice (e.g., ethanol or acetonitrile). Post-synthesis purification via column chromatography (using ethyl acetate/petroleum ether) or recrystallization is critical for yield improvement .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in airtight containers at room temperature, away from ignition sources.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of via licensed waste services .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituents and confirm ester group presence. For example, the ethyl group typically shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles. Software like SHELXL refines structural models, addressing challenges like disorder or twinning .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer :
Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR or IR spectra. Compare with experimental data to identify conformational mismatches .
Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes in simulations.
Crystallographic Validation : Cross-check NMR assignments with X-ray-derived geometries to resolve ambiguities in substituent positioning .
Q. What methodologies are recommended for determining the crystal structure, and how can refinement challenges be overcome?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron or in-house X-ray sources. Ensure crystal quality (e.g., no cracks) to avoid data artifacts.
- Refinement with SHELXL :
- Disorder Handling : Split atoms into multiple positions with occupancy refinement.
- Hydrogen Bonding : Apply restraints for H-atom positions in hydrogen-bonded networks.
- Validation Tools : Use checkCIF/PLATON to identify geometry outliers .
Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?
- Methodological Answer :
In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based or colorimetric assays.
Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing the isopropyl group) to identify pharmacophore elements .
Molecular Docking : Use software like AutoDock to predict binding modes with protein targets, guiding experimental prioritization .
Data Contradictions and Resolution
- Spectral vs. Crystallographic Data : If NMR suggests a planar pyrazole ring but X-ray shows puckering, re-examine sample purity or consider temperature-dependent conformational flexibility .
- Theoretical vs. Experimental Bond Lengths : Discrepancies >0.02 Å may indicate inadequate basis sets in DFT; switch to higher-level methods (e.g., MP2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
